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Compound of Interest

Compound Name: 3-Hydroxypiperidin-2-one

Cat. No.: B090772 Get Quote

3-Hydroxypiperidin-2-one is a heterocyclic compound featuring a six-membered piperidine

ring functionalized with a hydroxyl group at the C3 position and a carbonyl group at the C2

position, forming a δ-lactam structure. This scaffold is of significant interest in medicinal

chemistry and drug development due to its prevalence in various natural products and

pharmacologically active molecules.[1][2] The stereocenter at the C3 position makes it a

valuable chiral building block for the asymmetric synthesis of complex therapeutic agents,

particularly in the development of drugs targeting neurological disorders and certain cancers.[3]

[4] Its utility as a synthetic intermediate is enhanced by the presence of two distinct functional

groups—a secondary alcohol and a secondary amide (lactam)—which allow for selective

modifications and the generation of diverse molecular libraries.[5] This guide provides a

comprehensive overview of the synthesis, properties, and reactivity of 3-Hydroxypiperidin-2-
one, offering field-proven insights for its application in research and development.

Part 1: Synthesis of 3-Hydroxypiperidin-2-one
The synthesis of 3-Hydroxypiperidin-2-one can be approached through several strategic

pathways, including chemical synthesis from pyridine precursors and advanced

chemoenzymatic methods for producing enantiomerically pure forms.
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A prevalent and scalable method for synthesizing the piperidone core involves the catalytic

hydrogenation of corresponding pyridine derivatives. The reduction of 3-hydroxypyridin-2(1H)-

one (the tautomer of 2,3-dihydroxypyridine) provides a direct route to the racemic 3-
Hydroxypiperidin-2-one.

The choice of catalyst is critical for achieving high yield and selectivity under manageable

conditions. While various platinum-group metals can be employed, rhodium catalysts such as

Rhodium(III) oxide (Rh₂O₃) have demonstrated high efficacy for the hydrogenation of

functionalized pyridines under mild conditions (e.g., 5 bar H₂, 40 °C).[6] The mechanism

involves the activation of hydrogen by the metal surface and its stepwise addition across the

aromatic ring, reducing it to the saturated piperidine system. It was noted that the

hydrogenation of 2-hydroxypyridines specifically yields δ-lactams, which aligns perfectly with

the desired product structure.[6]

Chemical Synthesis Pathway

3-Hydroxypyridin-2(1H)-one
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Caption: Catalytic hydrogenation of a pyridine precursor.

Enantioselective Synthesis: Chemoenzymatic
Resolution
For applications in drug development, obtaining enantiomerically pure forms of 3-
Hydroxypiperidin-2-one is paramount. Chemoenzymatic methods, which combine chemical
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synthesis with highly selective enzymatic reactions, offer an efficient and practical approach.[7]

A widely adopted strategy is the kinetic resolution of a racemic mixture using lipases.

The process typically begins with the chemical synthesis of a racemic precursor, such as 3-

acetoxy-piperidin-2-one. This racemic acetate is then subjected to enzymatic alcoholysis or

hydrolysis. Lipases, such as immobilized lipase from Pseudomonas cepacia (Amano PS-C) or

Candida antarctica lipase B (CAL-B), exhibit high enantioselectivity.[7][8] The enzyme

selectively catalyzes the deacetylation of one enantiomer, leaving the other enantiomer as the

acetate.

For instance, in the presence of an alcohol like n-butanol, the lipase will preferentially catalyze

the alcoholysis of (R)-3-acetoxy-piperidin-2-one to yield (R)-3-hydroxy-piperidin-2-one, while

the (S)-3-acetoxy-piperidin-2-one remains largely unreacted.[7] The resulting mixture of the

hydroxy compound and the unreacted acetate can then be easily separated by standard

chromatographic techniques. The resolved acetate can subsequently be chemically hydrolyzed

to afford the other enantiopure alcohol. This method allows for the preparation of both

enantiomers in high enantiomeric excess (>99%).[7]

Chemoenzymatic Resolution Workflow
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Caption: Workflow for the enantioselective synthesis of 3-hydroxypiperidin-2-one.

Part 2: Physicochemical and Spectroscopic
Properties
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Accurate characterization is essential for confirming the identity and purity of 3-
Hydroxypiperidin-2-one.

Physicochemical Data
The key physical properties of 3-Hydroxypiperidin-2-one are summarized below. Its hydroxyl

and amide groups allow for hydrogen bonding, contributing to its solid state at room

temperature and its predicted solubility.

Property Value Source(s)

Molecular Formula C₅H₉NO₂ [9]

Molecular Weight 115.13 g/mol [9]

Appearance Off-white to light brown solid [10]

Melting Point 141-142 °C [10]

Boiling Point 352.3 ± 35.0 °C (Predicted) [11]

Density 1.199 ± 0.06 g/cm³ (Predicted) [10]

pKa 12.82 ± 0.20 (Predicted) [10]

Spectroscopic Profile
Spectroscopic analysis provides the definitive structural confirmation. The expected data based

on the structure are as follows:

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would feature several key

signals. A multiplet around 4.0-4.3 ppm corresponding to the proton on the carbon bearing

the hydroxyl group (CH-OH). The protons on the piperidine ring would appear as complex

multiplets in the aliphatic region (approx. 1.8-3.5 ppm). A broad singlet for the N-H proton of

the lactam (typically > 7.0 ppm, can exchange with D₂O) and a signal for the O-H proton

(variable, can exchange) would also be expected.[7][12]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): A characteristic signal for the carbonyl

carbon (C=O) of the lactam would be observed in the range of 170-180 ppm. The carbon
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attached to the hydroxyl group (CH-OH) would appear around 60-70 ppm. The remaining

aliphatic carbons of the ring would resonate between 20-50 ppm.

IR (Infrared) Spectroscopy: The IR spectrum is dominated by two strong, characteristic

absorption bands. A strong, broad band in the region of 3200-3400 cm⁻¹ corresponding to

the O-H stretching vibration of the alcohol and the N-H stretch of the lactam. A sharp, strong

absorption band around 1650-1680 cm⁻¹ is indicative of the C=O stretching of the six-

membered lactam ring.

MS (Mass Spectrometry): In an Electron Ionization (EI-MS) spectrum, the molecular ion peak

[M]⁺ would be observed at an m/z of 115, corresponding to the molecular weight of the

compound.[7] Common fragmentation patterns would involve the loss of water (H₂O) or the

formyl radical (CHO).

Part 3: Chemical Reactivity and Applications
The dual functionality of 3-Hydroxypiperidin-2-one makes it a versatile platform for chemical

modification.

Key Chemical Transformations
Reactions at the Hydroxyl Group: The secondary alcohol can undergo standard

transformations. It can be acylated to form esters (as in the precursor for enzymatic

resolution), etherified, or oxidized to the corresponding ketone (piperidine-2,3-dione). These

reactions are fundamental for creating analogs with modified polarity and hydrogen bonding

capability.

Reactions at the Lactam Nitrogen: The N-H bond of the lactam can be deprotonated and

subsequently alkylated or acylated to introduce substituents on the nitrogen atom. This is a

common strategy in drug design to modulate pharmacokinetic properties such as membrane

permeability and metabolic stability.

Application in Drug Discovery
The enantiopure forms of 3-Hydroxypiperidin-2-one, particularly the (S)-enantiomer, are

valuable precursors for the synthesis of complex alkaloids and other biologically active

compounds.[3] The piperidine scaffold is a privileged structure in medicinal chemistry,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://linkinghub.elsevier.com/retrieve/pii/S0957416603005482
https://www.benchchem.com/product/b090772?utm_src=pdf-body
https://www.benchchem.com/product/b090772?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB32456347.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


appearing in numerous approved drugs.[1][2] By using 3-Hydroxypiperidin-2-one as a starting

material, medicinal chemists can introduce chirality and functionality in a controlled manner,

accelerating the discovery of new therapeutic agents. Its derivatives are being explored in

various therapeutic areas, including as potential inhibitors of metalloenzymes and as agents for

treating neurodegenerative diseases.[13]

Part 4: Experimental Protocols
The following protocols provide detailed methodologies for the key synthetic steps discussed.

Protocol 1: Chemoenzymatic Resolution of (±)-3-
Acetoxy-piperidin-2-one
This protocol is adapted from established lipase-mediated resolution procedures.[7]

Objective: To resolve racemic 3-acetoxy-piperidin-2-one to obtain enantiomerically enriched

(R)-3-hydroxy-piperidin-2-one and (S)-3-acetoxy-piperidin-2-one.

Materials:

(±)-3-Acetoxy-piperidin-2-one

Immobilized Lipase from Pseudomonas cepacia (Amano PS-C)

Tetrahydrofuran (THF), anhydrous

n-Butanol

Silica gel for column chromatography

Ethyl acetate, Hexane (for chromatography)

Procedure:

In a dry flask, dissolve (±)-3-acetoxy-piperidin-2-one (1.0 eq) in anhydrous THF.

Add n-butanol (1.5 eq) to the solution.
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Add the immobilized lipase (e.g., 50% by weight of the substrate) to the reaction mixture.

Seal the flask and stir the suspension at a controlled temperature (e.g., 45 °C).

Monitor the reaction progress by chiral HPLC or TLC. The reaction is typically stopped at

~50% conversion to achieve high enantiomeric excess for both products.

Once the desired conversion is reached, filter off the immobilized enzyme and wash it with

THF.

Concentrate the filtrate under reduced pressure to obtain the crude product mixture.

Purify the mixture by silica gel column chromatography using a gradient of ethyl acetate in

hexane to separate the more polar (R)-3-hydroxy-piperidin-2-one from the less polar (S)-3-

acetoxy-piperidin-2-one.

Analyze the enantiomeric excess (ee) of both products using chiral HPLC.

Protocol 2: Chemical Hydrolysis of (S)-3-Acetoxy-
piperidin-2-one
Objective: To obtain (S)-3-hydroxy-piperidin-2-one from the resolved acetate.

Materials:

(S)-3-Acetoxy-piperidin-2-one

Methanol (MeOH)

Potassium carbonate (K₂CO₃), anhydrous

Acetone

Procedure:

Dissolve the enantiomerically enriched (S)-3-acetoxy-piperidin-2-one (1.0 eq) in methanol.

Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.1 eq) to the solution.
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Stir the mixture at room temperature.

Monitor the reaction by TLC until the starting material is fully consumed.

Evaporate the methanol under reduced pressure.

Wash the resulting crude solid repeatedly with acetone to extract the product, leaving the

inorganic salts behind.

Concentrate the combined acetone extracts to yield the crude (S)-3-hydroxy-piperidin-2-one.

If necessary, purify the product by filtering through a short pad of silica gel using acetone as

the eluent to yield the final product.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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